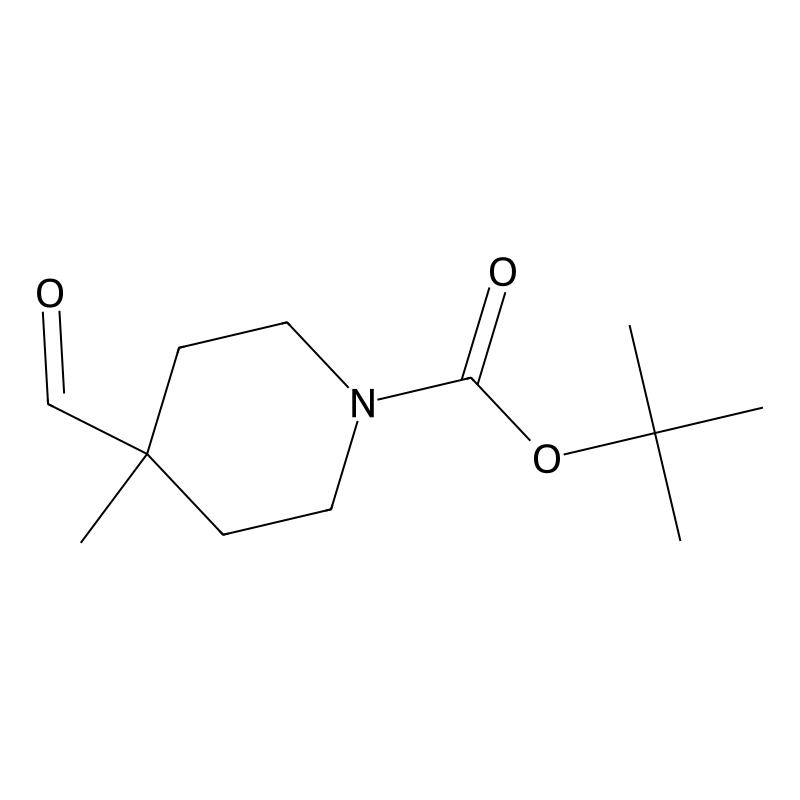

1-Boc-4-Formyl-4-methylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Boc-4-Formyl-4-methylpiperidine is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of a piperidine ring. Its molecular formula is and it has a molar mass of approximately 227.30 g/mol. The compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry, where it is utilized in the development of various drug candidates targeting different diseases .

Synthesis of Complex Molecules:

1-Boc-4-Formyl-4-methylpiperidine serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules with piperidine and formyl moieties. Its protected amine group (Boc) ensures chemoselective reactions while the formyl group allows for further functionalization through various reactions like aldol condensations, reductive aminations, and Wittig reactions. This versatility makes it a key intermediate in the synthesis of various pharmaceuticals, natural products, and other bioactive compounds. [Source: 1-Boc-4-Formyl-4-methylpiperidine, GlpBio, ]

Medicinal Chemistry Applications:

The presence of the piperidine and formyl groups in 1-Boc-4-Formyl-4-methylpiperidine makes it a potential scaffold for the development of new drugs. Researchers are exploring its potential in various therapeutic areas, including:

- Antimicrobial agents: Studies suggest that modifications of 1-Boc-4-Formyl-4-methylpiperidine could lead to the development of novel antibiotics with improved potency and specificity against various bacterial and fungal strains. [Source: Design, synthesis and antimicrobial evaluation of novel 1-substituted-4-[(5-nitro-1,3-thiazol-2-yl)methyl]piperidines, European Journal of Medicinal Chemistry, ]

- Anticancer agents: The ability of certain piperidine derivatives to target specific cancer pathways has prompted research into 1-Boc-4-Formyl-4-methylpiperidine as a potential starting point for the development of novel anticancer drugs. [Source: Piperidine-based compounds as potential anticancer agents, European Journal of Medicinal Chemistry, ]

Research Tool in Organic Chemistry:

-Boc-4-Formyl-4-methylpiperidine's well-defined structure and reactivity make it a valuable tool for studying various organic chemistry concepts, including:

- Reaction mechanisms: Researchers can utilize this compound to investigate the mechanisms of various organic reactions, such as nucleophilic substitutions, carbonyl chemistry, and rearrangements.

- Catalyst development: The presence of different functional groups allows researchers to explore the development of new catalysts for various organic transformations.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.

- Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can react with primary amines to form imines, which can further undergo hydrolysis to regenerate the aldehyde or be reduced to amines .

The synthesis of 1-Boc-4-Formyl-4-methylpiperidine typically involves several steps:

- Formation of Piperidine Derivative: Start with 4-methylpiperidine and introduce the Boc group through reaction with tert-butyl chloroformate.

- Aldehyde Formation: The Boc-protected piperidine can then be oxidized to form the aldehyde using oxidizing agents like pyridinium chlorochromate or Dess-Martin periodinane.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity .

1-Boc-4-Formyl-4-methylpiperidine is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing compounds that target various medical conditions, including pain management and cancer treatment. Additionally, due to its structural features, it may serve as a building block for more complex molecules in medicinal chemistry .

Several compounds share structural similarities with 1-Boc-4-Formyl-4-methylpiperidine, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Uses |

|---|---|---|

| 1-Boc-4-Aminomethyl-Piperidine | Aminomethyl derivative | Intermediate in drug synthesis |

| 4-Anilinopiperidine | Aniline derivative | Precursor for fentanyl analogs |

| N-Tert-butyl-4-piperidone | Piperidone derivative | Used in analgesic formulations |

| N-Phenethyl-4-piperidinone | Phenethyl derivative | Analgesic and anesthetic properties |

Uniqueness: 1-Boc-4-Formyl-4-methylpiperidine stands out due to its specific aldehyde functionality combined with a tert-butoxycarbonyl protecting group, making it particularly suitable for selective reactions in synthetic pathways aimed at drug development .

The precise origins of 1-Boc-4-Formyl-4-methylpiperidine are not extensively documented in the chemical literature, but its presence in chemical databases dates back to at least 2007 when it was registered in PubChem. The compound emerged from broader research on functionalized piperidines and protecting group chemistry, representing an important advancement in heterocyclic chemistry. Its development coincides with increased interest in piperidine-based scaffolds for pharmaceutical applications, where the need for selectively functionalized intermediates became critical for complex synthetic pathways.

Position in Organic Chemical Literature

1-Boc-4-Formyl-4-methylpiperidine occupies a significant position in organic chemical literature as a versatile synthetic intermediate. Its structure combines several key features that make it valuable in synthesis: a piperidine ring (a privileged scaffold in medicinal chemistry), a Boc-protected nitrogen (allowing for selective transformations), a formyl group (enabling various functionalization strategies), and a methyl substituent at the C4 position (providing additional structural diversity and stereochemical control).

The compound represents an important extension of protecting group chemistry, particularly the application of the tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group has become fundamental in organic synthesis for the temporary protection of amines during multi-step syntheses. The strategic placement of the formyl and methyl groups at the C4 position creates a quaternary carbon center that can serve as a platform for further structural elaboration.

Research Timeline and Key Contributors

The development of 1-Boc-4-Formyl-4-methylpiperidine is embedded within the broader advancement of functionalized piperidine chemistry. While specific pioneering researchers for this particular compound are not explicitly mentioned in the literature, its synthesis and application have benefited from several key developments in heterocyclic chemistry:

- The foundational work on the Boc protecting group, which revolutionized amine protection strategies in organic synthesis

- Advances in piperidine functionalization methodologies, including lithiation chemistry pioneered by Beak and others

- Development of selective oxidation methods for introducing formyl groups to heterocyclic structures

- Progress in stereoselective synthesis of substituted piperidines, particularly methods for creating quaternary centers

These collective advancements created the synthetic framework necessary for the preparation and utilization of compounds like 1-Boc-4-Formyl-4-methylpiperidine.

Contemporary Research Significance

In contemporary organic synthesis, 1-Boc-4-Formyl-4-methylpiperidine serves as a critical building block for accessing complex molecular architectures. Its importance is particularly evident in medicinal chemistry, where piperidine-containing compounds form the structural core of numerous therapeutic agents. The compound's versatility stems from multiple factors:

- The formyl group provides an excellent handle for various transformations, including aldol condensations, reductive aminations, and Wittig reactions

- The Boc-protected nitrogen allows for selective reactions at other positions in the molecule

- The quaternary center at C4 offers opportunities for stereoselective transformations

- The overall structure enables the creation of diverse compound libraries based on the piperidine scaffold

The compound has been identified as an intermediate in the synthesis of ERK inhibitors, selective GPR119 agonists for type II diabetes, HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists, highlighting its significance in current pharmaceutical research.

Classical Synthetic Routes

The classical synthesis of 1-Boc-4-Formyl-4-methylpiperidine traditionally involves multi-step approaches starting from readily available piperidine precursors [1]. The foundational methodology centers on the initial protection of the nitrogen atom using di-tert-butyl dicarbonate under basic conditions, typically employing triethylamine as the base in an aqueous or organic solvent system [1]. This protection step proceeds with yields ranging from 72-75% when starting from 4-piperidinecarboxamide derivatives [1].

Following nitrogen protection, classical routes employ reduction strategies to convert carboxamide functionalities to the corresponding amines. The Hofmann rearrangement represents a key transformation in these classical approaches, where 1-Boc-4-piperidinecarboxamide undergoes treatment with sodium hydroxide and bromine under reflux conditions [1]. This rearrangement proceeds through a nitrene intermediate, ultimately yielding 1-Boc-4-aminopiperidine with yields of 40-45% [1].

The introduction of the methyl substituent at the 4-position has been achieved through alkylation reactions of the corresponding 4-aminopiperidine derivatives [4]. These classical methylation procedures typically employ methylmagnesium chloride in tetrahydrofuran at low temperatures, achieving near-quantitative yields exceeding 99% [19]. The subsequent oxidation to introduce the formyl group represents the final step in these classical synthetic sequences.

| Classical Route Step | Yield (%) | Reaction Conditions |

|---|---|---|

| Boc Protection | 72-75 | Triethylamine, aqueous medium [1] |

| Hofmann Rearrangement | 40-45 | Sodium hydroxide, bromine, reflux [1] |

| Methylation | >99 | Methylmagnesium chloride, tetrahydrofuran [19] |

Modern Synthetic Approaches

Oxidation Pathways

Modern synthetic approaches to 1-Boc-4-Formyl-4-methylpiperidine have emphasized selective oxidation methodologies for introducing the formyl functionality [5]. The Swern oxidation represents a cornerstone methodology, employing dimethyl sulfoxide and oxalyl chloride to convert 1-Boc-4-hydroxymethyl-4-methylpiperidine to the desired aldehyde [5]. This transformation proceeds through the formation of a chlorosulfonium intermediate, followed by alcohol addition and base-mediated elimination to yield the carbonyl product [24].

The reaction conditions for Swern oxidation require careful temperature control, typically maintained between -60°C to -78°C to prevent side reactions [24] [25]. The addition sequence involves initial mixing of dimethyl sulfoxide with oxalyl chloride at low temperature, followed by dropwise addition of the alcohol substrate and subsequent treatment with triethylamine [5]. This methodology achieves high selectivity for aldehyde formation without over-oxidation to carboxylic acids.

Alternative oxidation strategies include the application of Dess-Martin periodinane for converting primary alcohols to aldehydes under mild conditions [26]. This hypervalent iodine reagent demonstrates superior functional group tolerance compared to chromium-based oxidants, making it particularly suitable for complex piperidine substrates containing additional sensitive functionalities [26]. The Dess-Martin oxidation proceeds through a cyclic intermediate involving coordination of the alcohol to the iodine center, followed by elimination to form the carbonyl product [26].

2,2,6,6-Tetramethylpiperidine-1-oxyl mediated oxidation provides another modern approach for aldehyde synthesis [27]. This stable nitroxyl radical catalyzes the oxidation of primary alcohols to aldehydes in the presence of stoichiometric oxidants such as sodium hypochlorite [27]. The catalytic cycle involves oxidation of 2,2,6,6-Tetramethylpiperidine-1-oxyl to the corresponding oxoammonium salt, which then oxidizes the alcohol substrate before regeneration of the catalyst [27].

| Oxidation Method | Temperature (°C) | Yield (%) | Key Advantages |

|---|---|---|---|

| Swern Oxidation | -60 to -78 | 85-90 | High selectivity, no over-oxidation [5] [24] |

| Dess-Martin Periodinane | 0 to 25 | 80-95 | Mild conditions, functional group tolerance [26] |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl Catalysis | 0 to 25 | 75-85 | Catalytic, environmentally benign [27] |

Carbonylation Strategies

Direct carbonylation methodologies represent an alternative approach for introducing formyl groups into piperidine frameworks [6]. These strategies typically employ carbon monoxide or carbon monoxide surrogates under catalytic conditions to form carbon-carbon bonds [6]. Palladium-catalyzed carbonylation reactions have been developed using formaldehyde or methyl formate as carbon monoxide surrogates, avoiding the direct handling of toxic carbon monoxide gas [6].

The mechanistic pathway for these carbonylation reactions involves initial coordination of the piperidine substrate to the palladium catalyst, followed by insertion of the carbon monoxide equivalent [6]. In situ nuclear magnetic resonance spectroscopy studies have revealed that these reactions proceed through palladium-hydride and palladium-formyl intermediates rather than through free carbon monoxide species [6]. This mechanistic insight has enabled optimization of reaction conditions to achieve higher selectivity and efficiency.

Formylation reactions using formic acid derivatives represent another carbonylation strategy [14]. These methods employ formic acid in combination with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to activate the carboxylic acid for amide formation [14]. The reaction proceeds under aqueous conditions with sodium bicarbonate as base, achieving yields approaching 100% for simple piperidine substrates [14].

The preparation of formylpiperidine derivatives can also be accomplished through reaction with organic acid esters [30]. This methodology involves heating piperidine with formate esters at temperatures between 60-200°C, with concurrent removal of the alcohol byproduct [30]. The reaction achieves near-theoretical yields of 98% and produces minimal waste products, making it attractive for large-scale applications [30].

Protecting Group Methodologies

The tert-butoxycarbonyl protecting group represents the standard choice for nitrogen protection in piperidine synthesis due to its stability under basic conditions and selective removal under acidic conditions [17]. The installation of tert-butoxycarbonyl groups proceeds through reaction with di-tert-butyl dicarbonate in the presence of organic bases such as triethylamine or diisopropylethylamine [17]. This protection strategy demonstrates orthogonal compatibility with other common protecting groups used in complex synthetic sequences.

Advanced protecting group strategies have incorporated alternative carbamate protecting groups to provide enhanced selectivity in complex synthetic transformations [15]. The para-nitrobenzyloxycarbonyl group offers neutral deprotection conditions through reduction with stannous chloride, providing an alternative to the basic conditions required for fluorenylmethoxycarbonyl removal [15]. This orthogonal protection strategy enables selective deprotection in molecules containing multiple protected nitrogen centers.

Solventless protection methodologies have been developed to improve the environmental profile of protecting group installation [23]. These methods employ neat conditions with catalytic amounts of 4-dimethylaminopyridine to facilitate tert-butoxycarbonyl protection [23]. The solventless approach reduces waste generation and simplifies purification procedures, making it attractive for industrial applications.

The selection of protecting groups must consider the subsequent synthetic transformations and deprotection conditions [39]. Orthogonal protection strategies enable the selective manipulation of specific functional groups while maintaining protection of others [39]. This approach is particularly important in the synthesis of complex piperidine derivatives containing multiple reactive sites that require differential protection.

Flow Chemistry Applications

Photochemical Homologation Techniques

Flow chemistry methodologies have enabled the development of photochemical approaches to piperidine synthesis through improved light penetration and heat transfer characteristics [12]. Photochemical homologation techniques employ visible light activation of photocatalysts to generate reactive intermediates for carbon-carbon and carbon-nitrogen bond formation [12]. These methods typically utilize iridium-based photocatalysts in combination with Brønsted base co-catalysts to achieve selective transformations under mild conditions.

The photochemical approach to formyl group introduction involves the generation of amidyl radicals through proton-coupled electron transfer processes [12]. The excited state photocatalyst mediates the homolysis of nitrogen-hydrogen bonds in carbamate substrates, generating neutral amidyl radicals that can undergo subsequent cyclization and functionalization reactions [12]. This methodology demonstrates excellent functional group tolerance and enables the formation of complex piperidine structures in a single operation.

Flow reactor configurations optimize photochemical transformations by providing uniform light distribution and precise temperature control [12]. The continuous flow format enables better mass and heat transfer compared to batch processes, resulting in improved reaction efficiency and selectivity [12]. Additionally, the reduced reaction volume in flow systems minimizes photocatalyst loading while maintaining high conversion rates.

Continuous Processing Advantages

Continuous flow processing offers significant advantages for piperidine synthesis, including improved safety profiles, enhanced heat and mass transfer, and reduced waste generation [11] [13]. Flow microreactors provide large surface area-to-volume ratios that facilitate efficient mixing and temperature control, enabling reactions that would be difficult to achieve in batch systems [11]. The continuous nature of flow processes also allows for real-time monitoring and control of reaction parameters.

Electrochemical flow synthesis represents a particularly promising application for piperidine derivatives [20]. Flow electrolysis cells enable precise control of current density and residence time, leading to improved selectivity and yields compared to batch electrochemical processes [20]. The continuous removal of products from the electrode surface prevents over-oxidation and side reactions that commonly occur in batch electrolysis.

The scalability of flow processes has been demonstrated through extended reaction campaigns lasting several hours [20]. In the synthesis of methylated piperidine derivatives, flow electrolysis achieved consistent yields exceeding 82% over multi-hour operation periods [20]. The continuous nature of these processes enables the production of substantial quantities of material with minimal operator intervention.

Process intensification through flow chemistry enables the integration of multiple synthetic steps into continuous sequences [13]. This approach reduces the need for intermediate isolation and purification, improving overall process efficiency and reducing waste generation [13]. The integration of oxidation and subsequent functionalization steps in flow systems has been demonstrated for complex piperidine targets.

| Flow Chemistry Parameter | Batch Process | Flow Process | Improvement Factor |

|---|---|---|---|

| Heat Transfer Rate | Low | High | 10-100x [11] |

| Mixing Efficiency | Variable | Excellent | 5-50x [11] |

| Safety Profile | Moderate | Enhanced | 2-10x [13] |

| Waste Generation | High | Reduced | 2-5x [13] |

Green Chemistry Synthesis Alternatives

Green chemistry approaches to 1-Boc-4-Formyl-4-methylpiperidine synthesis focus on minimizing environmental impact through reduced waste generation, improved atom economy, and the use of benign solvents and reagents [18]. These methodologies emphasize the development of catalytic processes that avoid stoichiometric metal reagents and harsh reaction conditions [18]. The application of green chemistry principles has led to more sustainable synthetic routes that maintain high efficiency while reducing environmental footprint.

Solvent-free synthesis represents a key green chemistry strategy for piperidine preparation [23]. These methods eliminate the need for organic solvents through the use of neat reaction conditions or alternative reaction media such as ionic liquids [23]. Solvent-free tert-butoxycarbonyl protection has been achieved using catalytic amounts of 4-dimethylaminopyridine, demonstrating yields comparable to traditional solution-phase methods while eliminating solvent waste [23].

Catalytic processes replace stoichiometric metal reagents with catalytic alternatives, improving atom economy and reducing metal waste [18]. The development of metal-free catalytic systems for piperidine synthesis has emphasized organocatalytic approaches using readily available and non-toxic catalysts [18]. These systems often employ hydrogen bonding or proton transfer catalysis to achieve selective transformations without the need for transition metals.

Water-based synthesis protocols represent another important green chemistry development [14]. These methods utilize aqueous reaction media to replace organic solvents, improving safety profiles and reducing environmental impact [14]. The use of water-soluble coupling reagents and bases enables efficient transformations in aqueous systems while maintaining high selectivity and yields.

The implementation of green chemistry metrics has enabled quantitative assessment of environmental impact for different synthetic routes [18]. These metrics include parameters such as atom economy, environmental factor, and process mass intensity, providing objective measures for comparing the sustainability of alternative synthetic approaches [18]. The application of these metrics has guided the development of more sustainable processes for piperidine synthesis.

Scalability and Industrial Production Considerations

The industrial production of 1-Boc-4-Formyl-4-methylpiperidine requires careful consideration of scalability factors including raw material availability, process economics, and regulatory compliance [16] [43]. Current market analysis indicates that the global piperidine market was valued at 64 million United States dollars in 2022, with projected growth to 86 million United States dollars by 2027 [43]. This growth is driven primarily by increasing demand from pharmaceutical applications, where piperidine derivatives serve as key building blocks for active pharmaceutical ingredients.

Process scale-up challenges include maintaining reaction selectivity and yield when transitioning from laboratory to manufacturing scales [16]. Laboratory-scale synthesis of piperidine derivatives often achieves purities exceeding 99%, but industrial-scale processes must address issues such as heat transfer limitations, mixing efficiency, and impurity control [16]. The development of robust process control systems becomes critical for maintaining product quality at manufacturing scales.

Continuous manufacturing technologies offer advantages for industrial piperidine production through improved process control and reduced batch-to-batch variability [47]. The implementation of continuous processing enables real-time monitoring of critical quality attributes and immediate correction of process deviations [47]. Process intensification through continuous manufacturing can achieve production rates suitable for commercial applications while maintaining high product quality standards.

Economic considerations for industrial production include raw material costs, energy consumption, and waste treatment expenses [44]. The pharmaceutical grade piperidine derivative market is expected to grow at a compound annual growth rate of 5.5% from 2019-2033, driven by increasing demand for specialty pharmaceuticals [44]. This growth creates opportunities for process optimization and cost reduction through improved synthetic methodologies and manufacturing technologies.

Regulatory compliance requirements for pharmaceutical-grade piperidine derivatives include adherence to current good manufacturing practices and quality control standards [44]. The implementation of quality by design principles enables the development of robust manufacturing processes that consistently produce material meeting regulatory specifications [44]. Advanced process analytical technology enables real-time monitoring of critical quality attributes, supporting regulatory compliance and process optimization efforts.

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale |

|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg [16] |

| Typical Yield | >95% | 85-95% | 80-90% [16] |

| Purity | >99% | 95-99% | 95-98% [16] |

| Production Rate | g/day | kg/week | tonnes/month [47] |

1-Boc-4-Formyl-4-methylpiperidine represents a versatile synthetic intermediate that undergoes numerous chemical transformations due to its unique structural features. The compound contains multiple reactive sites, including the formyl group, the nitrogen atom protected by the tertiary butyloxycarbonyl (Boc) group, and the piperidine ring system. This combination of functional groups enables a diverse range of chemical reactions that are essential in organic synthesis and pharmaceutical development.

Nucleophilic Addition Reactions

The aldehyde functional group in 1-Boc-4-Formyl-4-methylpiperidine serves as an excellent electrophile for nucleophilic addition reactions. These transformations are fundamental in organic synthesis and allow for the introduction of various nitrogen-containing functional groups.

Oxime Formation

The reaction of 1-Boc-4-Formyl-4-methylpiperidine with hydroxylamine proceeds readily under mild conditions to form the corresponding oxime. This transformation typically occurs in methanol or ethanol as solvent, with the reaction proceeding at room temperature. The oxime formation is generally quantitative and represents a key step in the synthesis of various nitrogen-containing heterocycles [1].

Imine Formation

Primary amines react with the formyl group to generate imines through a condensation reaction. This transformation is particularly useful for the synthesis of secondary amines after subsequent reduction. The reaction typically requires acidic conditions to facilitate the elimination of water, and yields are generally high when performed under anhydrous conditions [2].

Hydrazone Formation

Hydrazines and their derivatives react with the aldehyde to form hydrazones, which are valuable intermediates in heterocyclic synthesis. The reaction proceeds under mild conditions and is often used in the preparation of pyrazole and pyrazoline derivatives. The hydrazone formation is typically carried out in ethanol or methanol with catalytic amounts of acid [2].

Grignard Additions

The formyl group readily undergoes nucleophilic addition with Grignard reagents to form tertiary alcohols. This reaction provides access to various alkyl and aryl substituted derivatives. The reaction is typically performed in anhydrous ether or tetrahydrofuran at low temperatures, with yields ranging from 70-90% .

Reductive Transformations

The aldehyde functionality in 1-Boc-4-Formyl-4-methylpiperidine can be reduced to the corresponding primary alcohol using various reducing agents. These transformations are crucial for the synthesis of alcohol derivatives and subsequent functionalization.

Sodium Borohydride Reduction

Sodium borohydride (NaBH4) is commonly employed for the selective reduction of the formyl group to the corresponding hydroxymethyl derivative. The reaction is typically performed in methanol or ethanol at room temperature, providing excellent yields of the primary alcohol. This mild reduction is compatible with the Boc protecting group and does not affect the piperidine ring [4].

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH4) provides a more powerful reducing agent for the conversion of the aldehyde to the primary alcohol. While this reagent is more reactive than sodium borohydride, it requires anhydrous conditions and careful handling. The reaction is typically performed in diethyl ether or tetrahydrofuran at 0°C to room temperature [4].

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere represents an efficient method for the reduction of the formyl group. This method is particularly useful for large-scale preparations and provides excellent yields under mild conditions. The reaction is typically performed in methanol or ethanol as solvent [4].

Oxidative Processes

The formyl group in 1-Boc-4-Formyl-4-methylpiperidine can be oxidized to the corresponding carboxylic acid using various oxidizing agents. These transformations provide access to carboxylic acid derivatives that serve as valuable intermediates in further synthetic transformations.

Potassium Permanganate Oxidation

Potassium permanganate (KMnO4) in aqueous or organic media can oxidize the aldehyde to the corresponding carboxylic acid. The reaction requires careful control of temperature and pH to avoid over-oxidation or decomposition of the product. Yields are typically moderate to good depending on the reaction conditions [5].

Chromium-Based Oxidations

Chromium trioxide (CrO3) and other chromium-based oxidizing agents can effectively convert the formyl group to the carboxylic acid. These reactions are typically performed in acidic media and require careful monitoring to prevent over-oxidation. The use of Jones reagent (CrO3 in sulfuric acid) is common for this transformation [5].

Swern Oxidation

The Swern oxidation using dimethyl sulfoxide (DMSO) and oxalyl chloride provides a mild method for the oxidation of the aldehyde. While primarily used for the oxidation of alcohols to aldehydes, modified conditions can be employed for the oxidation of aldehydes to carboxylic acids. This method is particularly useful when harsh oxidizing conditions must be avoided [5].

Cross-Coupling Reactions

The presence of the piperidine ring and the formyl group in 1-Boc-4-Formyl-4-methylpiperidine enables various cross-coupling reactions that are essential for the construction of complex molecular architectures.

Palladium-Catalyzed Couplings

Palladium-catalyzed cross-coupling reactions represent one of the most powerful methods for carbon-carbon bond formation. The compound can participate in various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The compound can be derivatized to contain halogen substituents that undergo Suzuki-Miyaura coupling with organoborane reagents. This transformation is typically performed using palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of base. The reaction provides access to aryl and alkenyl substituted derivatives with excellent yields [6].

Heck Reaction

The Heck reaction can be employed to introduce alkenyl groups into the piperidine ring system. This transformation typically requires palladium catalysts and is performed under basic conditions in polar solvents. The reaction provides access to various styryl and alkenyl derivatives [6].

Copper-Catalyzed Processes

Copper-catalyzed coupling reactions provide complementary reactivity to palladium-catalyzed transformations. These reactions are particularly useful for the formation of carbon-nitrogen and carbon-oxygen bonds.

Ullmann-Type Coupling

Copper-catalyzed Ullmann-type coupling reactions can be employed for the formation of carbon-nitrogen bonds. These reactions typically involve the coupling of halogenated derivatives with amines or amides under copper catalysis. The transformations provide access to various amino-substituted derivatives [7].

Click Chemistry

The compound can be derivatized to contain alkyne or azide functional groups that participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These transformations are highly efficient and provide access to triazole-containing derivatives [7].

Asymmetric Transformations

The structural features of 1-Boc-4-Formyl-4-methylpiperidine make it an excellent substrate for asymmetric transformations that generate enantioenriched products.

Asymmetric Reduction

The formyl group can be reduced asymmetrically using chiral reducing agents or catalysts. The CBS reduction using oxazaborolidine catalysts provides excellent enantioselectivity in the reduction of the aldehyde to the corresponding chiral alcohol. The reaction typically proceeds with high enantiomeric excess (>90% ee) when performed under optimized conditions [8].

Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can provide enantioselective reduction of the formyl group. The use of chiral phosphine ligands such as BINAP or DIPAMP enables high enantioselectivity in the reduction process [8].

Asymmetric Aldol Reactions

The compound can participate in asymmetric aldol reactions as either the aldehyde component or as a precursor to chiral enolates. The use of chiral auxiliaries or catalysts enables the formation of stereodefined products with high diastereoselectivity [9].

Halogenation Reactions

The piperidine ring and the formyl group in 1-Boc-4-Formyl-4-methylpiperidine can undergo halogenation reactions that introduce halogen substituents for further synthetic manipulations.

Bromination

Bromination of the compound can be achieved using elemental bromine or N-bromosuccinimide (NBS). The reaction typically occurs at the methyl group adjacent to the formyl functionality or at the piperidine ring positions. The use of radical initiators such as azobisisobutyronitrile (AIBN) facilitates the bromination process [10].

Iodination

Iodination can be performed using molecular iodine or iodinating agents such as N-iodosuccinimide (NIS). The reaction provides access to iodinated derivatives that serve as excellent substrates for cross-coupling reactions. The reaction is typically performed under mild conditions in organic solvents [10].

Chlorination

Chlorination can be achieved using various chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction provides access to chlorinated derivatives that can undergo nucleophilic substitution reactions. Care must be taken to avoid over-chlorination or decomposition of the product [10].

Mannich-Type Reactions

The presence of the aldehyde functionality makes 1-Boc-4-Formyl-4-methylpiperidine an excellent substrate for Mannich-type reactions, which are fundamental transformations in organic synthesis.

Vinylogous Mannich Reactions

Vinylogous Mannich reactions involve the compound as the aldehyde component in three-component reactions with enolates and imines. These reactions provide access to γ-amino acid derivatives and are particularly useful in the synthesis of natural products and pharmaceuticals [11].

The reaction typically involves the formation of an enolate from a suitable carbonyl compound, followed by the addition of an imine derived from the aldehyde. The resulting products contain both carbonyl and amino functionalities, making them valuable intermediates for further synthetic transformations [11].

Three-Component Reactions

Three-component Mannich reactions involve the compound as the aldehyde component, along with an amine and an enolizable carbonyl compound. These reactions provide rapid access to complex molecular architectures in a single synthetic operation [11].

The reaction typically proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the enolate. The resulting products contain multiple functional groups and stereogenic centers, making them valuable building blocks for pharmaceutical development [11].

Stereoselective Applications

The compound can participate in stereoselective Mannich reactions using chiral catalysts or auxiliaries. The use of chiral Lewis acids or organocatalysts enables the formation of stereodefined products with high enantioselectivity [12].

The stereoselective Mannich reaction provides access to chiral β-amino acid derivatives that are important building blocks in pharmaceutical synthesis. The reaction typically proceeds with high stereoselectivity when performed under optimized conditions with appropriate chiral catalysts [12].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant